molecular formula C18H14F2N4O2S3 B5174472 2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(4-fluorophenyl)acetamide] CAS No. 424803-64-5

2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(4-fluorophenyl)acetamide]

Cat. No. B5174472
CAS RN: 424803-64-5
M. Wt: 452.5 g/mol
InChI Key: USUDCMXSAMEYIP-UHFFFAOYSA-N
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Description

2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(4-fluorophenyl)acetamide], also known as TDTB, is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. This compound is a member of the thiadiazole family, which is known for its diverse range of biological activities, including antibacterial, antifungal, and antitumor properties.

Mechanism of Action

The mechanism of action of 2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(4-fluorophenyl)acetamide] is not fully understood. However, it is believed that the compound exerts its antitumor activity by inhibiting the growth and proliferation of cancer cells. 2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(4-fluorophenyl)acetamide] has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its antitumor effects. In addition, 2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(4-fluorophenyl)acetamide] has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(4-fluorophenyl)acetamide] has been shown to have a range of biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of certain enzymes involved in cancer cell growth and survival. 2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(4-fluorophenyl)acetamide] has also been shown to exhibit antibacterial and antifungal properties. In addition, 2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(4-fluorophenyl)acetamide] has been investigated for its potential use as a diagnostic tool for cancer imaging.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(4-fluorophenyl)acetamide] in lab experiments is its potent antitumor activity. The compound has been shown to exhibit activity against a variety of cancer cell lines, making it a promising candidate for further research. In addition, 2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(4-fluorophenyl)acetamide] has been shown to have antibacterial and antifungal properties, which may make it useful in the development of new antimicrobial agents.
One of the limitations of using 2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(4-fluorophenyl)acetamide] in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on normal cells, which may limit its use in clinical settings. In addition, 2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(4-fluorophenyl)acetamide] has not been extensively studied in vivo, and further research is needed to determine its safety and efficacy.

Future Directions

There are several future directions for research on 2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(4-fluorophenyl)acetamide]. One area of research is the development of 2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(4-fluorophenyl)acetamide] analogs with improved potency and selectivity. Another area of research is the investigation of 2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(4-fluorophenyl)acetamide] as a diagnostic tool for cancer imaging. In addition, further research is needed to determine the safety and efficacy of 2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(4-fluorophenyl)acetamide] in vivo, and to investigate its potential use in the development of new antimicrobial agents.

Synthesis Methods

2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(4-fluorophenyl)acetamide] can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-fluoroaniline with thiosemicarbazide in the presence of acetic anhydride to form the intermediate compound, 4-fluoro-N'-(1,2,4-thiadiazol-3-yl)thiosemicarbazide. This intermediate compound is then reacted with ethyl chloroacetate to produce the final product, 2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(4-fluorophenyl)acetamide]. The synthesis method for 2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(4-fluorophenyl)acetamide] is shown below.

Scientific Research Applications

2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(4-fluorophenyl)acetamide] has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, 2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(4-fluorophenyl)acetamide] has been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents. 2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(4-fluorophenyl)acetamide] has also been investigated for its potential use as a diagnostic tool for cancer imaging.

properties

IUPAC Name

2-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N4O2S3/c19-11-1-5-13(6-2-11)21-15(25)9-27-17-23-18(29-24-17)28-10-16(26)22-14-7-3-12(20)4-8-14/h1-8H,9-10H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUDCMXSAMEYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

424803-64-5
Record name 2-[(3-{[2-(4-FLUOROANILINO)-2-OXOETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]-N-(4-FLUOROPHENYL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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